1-Aminocyclopropylphosphonate(2-)
Description
Properties
Molecular Formula |
C3H6NO3P-2 |
|---|---|
Molecular Weight |
135.06 g/mol |
IUPAC Name |
1-phosphonatocyclopropan-1-amine |
InChI |
InChI=1S/C3H8NO3P/c4-3(1-2-3)8(5,6)7/h1-2,4H2,(H2,5,6,7)/p-2 |
InChI Key |
WKCJTSHOKDLADL-UHFFFAOYSA-L |
Canonical SMILES |
C1CC1(N)P(=O)([O-])[O-] |
Origin of Product |
United States |
Preparation Methods
Kabachnik-Fields Reaction Adaptations
A plausible route involves the Kabachnik-Fields three-component reaction, which couples amines, carbonyl compounds, and dialkyl phosphites to form α-aminophosphonates. For cyclopropane derivatives, cyclopropylamine reacts with a carbonyl source (e.g., formaldehyde) and diethyl phosphite under acidic or solvent-free conditions. The reaction proceeds as:
Subsequent ester hydrolysis (e.g., using HCl or TMSBr) yields the free phosphonic acid. This method is widely employed for structurally related aminophosphonates, though reaction conditions (temperature, catalyst) may require optimization for cyclopropane stability.
Cyclopropanation Strategies
Alternative approaches involve post-synthetic cyclopropanation. For example, a preformed aminophosphonate could undergo [2+1] cycloaddition using Simmons-Smith reagents (e.g., CHI/Zn-Cu). However, this method risks side reactions due to the electrophilic nature of cyclopropanating agents and the presence of acidic α-hydrogens in phosphonates.
Deprotonation to 1-Aminocyclopropylphosphonate(2-)
The conversion of 1-aminocyclopropylphosphonic acid to its dianion requires sequential deprotonation. Phosphonic acids typically exhibit two acidic protons with pKa values near 2.0 and 7.0.
Base Selection and Reaction Conditions
-
First Deprotonation : Achieved at pH > 2 using mild bases (e.g., NaOH, KCO) in aqueous or alcoholic solutions.
-
Second Deprotonation : Requires stronger bases (e.g., LiOH, NaH) at pH > 7. Non-aqueous solvents (THF, DMF) are preferred to avoid hydrolysis.
The reaction can be summarized as:
Salt Formation and Isolation
Counterion choice impacts solubility and stability:
-
Alkali metal salts (Na, K): Highly water-soluble, isolated via solvent evaporation.
-
Organic ammonium salts (e.g., cyclohexylammonium): Precipitate selectively, enabling purification by filtration.
Purification and Isolation Techniques
Ion-Exchange Chromatography
Cation-exchange resins (e.g., Dowex 50WX8) protonate cationic impurities while allowing the dianion to elute. This method effectively removes residual amines or metal ions.
Recrystallization
Cyclohexylammonium salts of 1-aminocyclopropylphosphonate(2-) are recrystallized from ethanol/water mixtures, yielding high-purity material.
Reverse-Phase HPLC
For analytical-scale purification, C18 columns with aqueous acetonitrile gradients (0.1% TFA modifier) resolve the dianion from byproducts.
Analytical Characterization
Spectroscopic Data
Mass Spectrometry
ESI-MS in negative mode shows the molecular ion [M–2H] at m/z 67.5 (calculated for CHNOP: 135.03 g/mol).
X-ray Crystallography
Single-crystal analysis of the cyclohexylammonium salt reveals bond lengths and angles consistent with phosphonate dianions (P–O = 1.48–1.52 Å; O–P–O angle = 109.5°).
Applications and Derivatives
Q & A
Q. What are the standard synthetic routes for 1-aminocyclopropylphosphonate(2−), and how do reaction conditions influence product purity?
The synthesis of 1-aminocyclopropylphosphonate derivatives typically involves nucleophilic substitution or cyclopropanation reactions. For example, ethyl diethoxymethylphosphonite reacts with ethyl acetamidomethylenemalonate under controlled pH (8–9) to yield phosphinic acid intermediates, which are hydrolyzed to the final product . Optimizing solvent polarity (e.g., using THF or DMF) and temperature (25–60°C) is critical to minimize side reactions like oxidation or undesired ring-opening. Purification via recrystallization or column chromatography ensures >95% purity .
Q. How can researchers confirm the structural integrity of 1-aminocyclopropylphosphonate(2−) using spectroscopic methods?
Key techniques include:
- NMR spectroscopy : P NMR identifies phosphorus environments (δ = 15–25 ppm for phosphonates), while H/C NMR resolves cyclopropane ring protons (δ = 1.2–1.8 ppm) and chiral centers .
- X-ray crystallography : Resolves absolute configuration, particularly for chiral variants (e.g., (1R)-configured derivatives) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 153.12 for CHNOP) .
Q. What are the primary biological activities associated with 1-aminocyclopropylphosphonate(2−) in model systems?
This compound exhibits:
- Enzyme inhibition : Competes with natural substrates (e.g., alanine racemase) due to phosphonate mimicry of carboxylate groups, with IC values in the µM range .
- Antibacterial effects : Activity against Gram-positive bacteria (e.g., Staphylococcus aureus) via disruption of cell wall biosynthesis .
- Chirality-dependent specificity : The (1R)-enantiomer shows 3–5x higher activity than the (1S)-form in peptide analog studies .
Advanced Research Questions
Q. How can enantioselective synthesis of 1-aminocyclopropylphosphonate(2−) be achieved, and what chiral auxiliaries are effective?
Asymmetric synthesis uses chiral auxiliaries like 2-hydroxypinan-3-one or benzophenone imines to induce stereocontrol. For example, alkylation of phosphonate diesters with LDA (lithium diisopropylamide) and chiral bromides yields enantiomeric excess (ee) >90% . Diastereomeric ratios are validated via HPLC with chiral columns (e.g., Chiralpak IA) .
Q. How should researchers resolve contradictions in reported biological activity data for phosphonate analogs?
Discrepancies (e.g., variable IC values across studies) may arise from:
- Solubility differences : Use standardized buffers (e.g., PBS at pH 7.4) to ensure consistent bioavailability .
- Assay interference : Phosphonates may chelate metal ions; include control experiments with EDTA .
- Structural analogs : Compare only homologs with identical substituents (e.g., 1-aminocyclopropyl vs. 1-aminobutyl phosphonates) .
Q. What mechanistic insights explain the enzyme inhibition potency of 1-aminocyclopropylphosphonate(2−)?
Molecular docking and MD simulations reveal:
- Transition-state mimicry : The phosphonate group mimics tetrahedral intermediates in enzymes like proteases or phosphatases .
- Hydrogen-bond networks : The amino and phosphonate groups form stable interactions with catalytic residues (e.g., Ser/His/Asp triads) .
- Cyclopropane rigidity : Restricts conformational flexibility, enhancing binding entropy .
Q. How do spectroscopic and computational data align in characterizing 1-aminocyclopropylphosphonate(2−) derivatives?
- Vibrational spectroscopy : IR/Raman spectra correlate with DFT-calculated vibrational modes (e.g., P=O stretch at 1150–1250 cm) .
- NMR chemical shifts : GIAO (gauge-independent atomic orbital) calculations predict P shifts within ±2 ppm of experimental values .
- Electrostatic potential maps : Highlight nucleophilic/electrophilic regions for reactivity predictions .
Q. What environmental and safety protocols are critical when handling 1-aminocyclopropylphosphonate(2−)?
- Waste disposal : Neutralize with 10% NaOH before incineration to avoid phosphine gas release .
- Spill management : Use absorbents (e.g., vermiculite) and avoid water flushing to prevent drainage contamination .
- PPE : Wear nitrile gloves and NIOSH-approved respirators during synthesis to prevent dermal/airway exposure .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for 1-Aminocyclopropylphosphonate(2−)
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | 25–40°C | >60°C promotes decomposition |
| Solvent | THF/EtOH (1:1) | Maximizes solubility |
| pH | 8–9 | Prevents phosphonate hydrolysis |
Q. Table 2. Comparative Bioactivity of Phosphonate Derivatives
| Compound | Target Enzyme | IC (µM) | Bacterial MIC (µg/mL) |
|---|---|---|---|
| 1-Aminocyclopropyl | Alanine racemase | 12.5 | 25 (S. aureus) |
| 3-Aminopropyl | Alkaline phosphatase | 45.0 | >100 |
| 2-Aminoethyl | D-Ala-D-Ala ligase | 8.2 | 50 (E. coli) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
